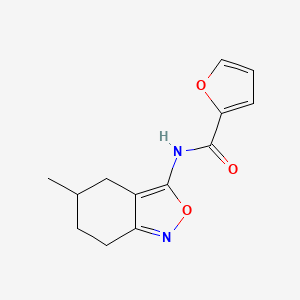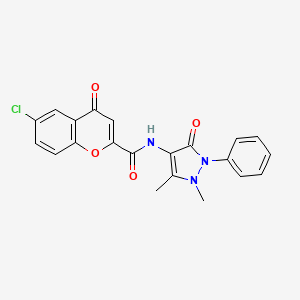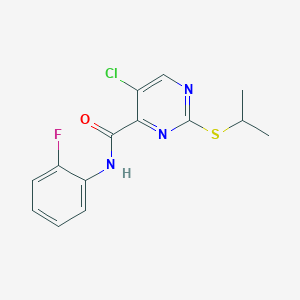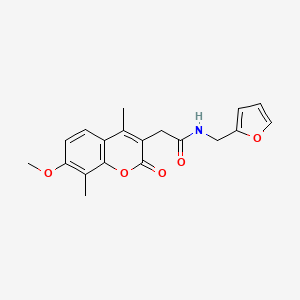
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzoxazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazole ring. This can be achieved through the reaction of an ortho-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the benzoxazole-furan intermediate with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)furan-2-carboxamide can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. It may exhibit activity against certain diseases or conditions, making it a subject of interest for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)furan-2-carboxamide: shares similarities with other benzoxazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of the benzoxazole and furan rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H14N2O3 |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C13H14N2O3/c1-8-4-5-10-9(7-8)13(18-15-10)14-12(16)11-3-2-6-17-11/h2-3,6,8H,4-5,7H2,1H3,(H,14,16) |
Clave InChI |
JDGHLWOEBSCEQO-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=NOC(=C2C1)NC(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-fluorophenyl)-N-(3-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11386207.png)

![2-(2-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11386229.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11386250.png)
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-phenylethyl)acetamide](/img/structure/B11386263.png)
![1-(3-chlorophenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11386269.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B11386275.png)

![12-chloro-3-[2-(4-fluorophenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11386281.png)

![1-Methyl-4-(2-{2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenoxy}ethyl)piperazine](/img/structure/B11386286.png)
![N-(2,4-dimethylphenyl)-3-ethyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11386290.png)
